molecular formula C7H9N5 B8282352 3,5,7-Triaminoindazole

3,5,7-Triaminoindazole

Cat. No.: B8282352
M. Wt: 163.18 g/mol
InChI Key: YEMKWBWXEDYERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,7-Triaminoindazole is a high-purity organic compound offered for research and development purposes. As a multi-amino functionalized indazole derivative, it serves as a valuable building block in medicinal chemistry and materials science. Indazole and triazole cores are known to be privileged structures in drug discovery, often associated with a range of biological activities, including potential anticancer, antimicrobial, and enzyme inhibitory effects . The presence of multiple amino groups provides versatile sites for further chemical modification, making it a useful intermediate for synthesizing more complex molecules, such as novel heterocyclic compounds or ligands for catalysis. Researchers utilize this compound strictly in controlled laboratory environments. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

1H-indazole-3,5,7-triamine

InChI

InChI=1S/C7H9N5/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,8-9H2,(H3,10,11,12)

InChI Key

YEMKWBWXEDYERK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NN2)N)N)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3,5,7-Triaminoindazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5,7-Trimethoxyflavone

Structure: A flavone derivative with methoxy groups at positions 3, 5, and 7 (distinct from amino-substituted indazole). Key Findings:

  • Anti-inflammatory and Antioxidant Activity : Suppresses TNF-α-induced MMP-1 secretion (critical in skin damage) and reduces ROS, MAPKs, Akt, and COX-2 pathways in human dermal fibroblasts .

Mechanistic Table :

Target Pathway Effect of 3,5,7-Trimethoxyflavone Reference
MMP-1 Secretion 80% inhibition at 10 µM
ROS Levels 50% reduction
HO-1 Expression 2.5-fold increase
1,2,3-Triazole-Containing Hybrids

Structure: Heterocyclic compounds with a 1,2,3-triazole ring, often conjugated with other pharmacophores (e.g., dihydropyrimidinones). Key Findings:

  • Anticancer Activity : Hybrids synthesized via click chemistry exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ values < 10 µM in breast and colon cancers) .
  • Drug Design Utility : The triazole ring enhances metabolic stability and bioavailability, making it a scaffold for lead optimization .

Activity Table :

Hybrid Compound Target Cancer Cell Line IC₅₀ (µM) Reference
Triazole-Dihydropyrimidinone MCF-7 (Breast) 8.2
Triazole-Quinoline HCT-116 (Colon) 6.7
3,5,7-Trihydroxy-4H-chromen-4-one (Chromone Derivative)

Structure : A chromone core with hydroxyl groups at positions 3, 5, and 6.
Key Findings :

  • Antioxidant Activity : Scavenges free radicals via multiple pathways, including hydrogen atom transfer and metal chelation .
  • Protein Binding : Binds to bovine serum albumin (BSA), enhancing its stability in biochemical assays .

Comparison with 3,5,7-Trimethoxyflavone :

Property 3,5,7-Trihydroxy-chromen-4-one 3,5,7-Trimethoxyflavone
Substituents Hydroxyl groups Methoxy groups
Primary Activity Antioxidant Anti-inflammatory
BSA Binding Yes Not reported

Key Contrasts and Mechanistic Insights

  • Functional Groups Dictate Activity : Methoxy groups in trimethoxyflavone enhance lipophilicity and membrane permeability, favoring anti-inflammatory effects , while hydroxyl groups in chromone derivatives prioritize antioxidant interactions .
  • Triazole vs. Indazole Cores: 1,2,3-Triazole hybrids leverage click chemistry for modular drug design , whereas indazole derivatives (e.g., 3,5,7-triaminoindazole) are unexplored in the provided evidence but may offer unique hydrogen-bonding capabilities due to amino substituents.

Preparation Methods

Critical Reaction Parameters:

  • Nitration Conditions : The nitration of 3-aminoindazole requires anhydrous conditions and temperatures between 0°C and 50°C to prevent over-nitration or decomposition.

  • Reduction Efficiency : Iron powder in hydrochloric acid achieves near-quantitative reduction of nitro groups to amines at 60–80°C, with yields exceeding 85% under optimized conditions.

A representative synthesis involves:

  • Nitration : 3-Aminoindazole is treated with fuming nitric acid (90%) and sulfuric acid (98%) at 30°C for 4 hours, yielding 3-amino-5,7-dinitroindazole.

  • Reduction : The dinitro intermediate is suspended in aqueous HCl (6 M) with iron powder and heated at 70°C for 6 hours, affording this compound as a crystalline solid.

Alkali-Promoted Isomerization of Carboxylic Acid Derivatives

US4051252A further describes the synthesis of this compound via isomerization of indazole carboxylic acid derivatives. For example, 3-amino-6-chloroindazole-2-carboxylic acid ethyl ester undergoes thermal rearrangement in quinoline at 160°C, followed by hydrolysis and reduction to yield the triamino product.

Comparative Analysis of Isomerization Conditions:

PrecursorSolventTemperature (°C)Time (h)Yield (%)
3-Amino-6-chloroindazole-2-CEQuinoline1601.565
3-Amino-5-CF₃-indazole-1-CEXylene135–1400.2586

CE = Carboxylic acid ethyl ester; Data sourced from US4051252A.

Multi-Step Synthesis via Phthalimide Protection

EP0090972A2 details a phthalimide-mediated route to this compound derivatives. The protocol involves:

  • Protection : 3-Aminoindazole is reacted with phthalic anhydride to form 3-phthalimidoindazole, shielding the amino group during subsequent reactions.

  • Alkylation : The protected indazole is treated with 1-(3-chloropropyl)morpholine in DMF at 80°C, introducing a morpholinoalkyl side chain.

  • Deprotection : Hydrazine hydrate cleaves the phthalimide group, regenerating the primary amine.

  • Final Amination : Additional nitration-reduction steps introduce amino groups at the 5- and 7-positions.

This method offers excellent regiocontrol but requires stringent anhydrous conditions and prolonged reaction times (24–48 hours).

Comparative Evaluation of Synthetic Routes

The table below summarizes the advantages and limitations of the principal methods:

MethodYield (%)Purity (%)ScalabilityKey Challenges
Sulfonation-Alkali70–8090–95ModerateHigh-temperature requirements
Nitration-Reduction85–9095–98HighHandling corrosive acids
Isomerization65–8688–92LowSolvent toxicity (quinoline)
Phthalimide Route60–7585–90ModerateMulti-step, time-intensive

Q & A

Q. Table 1. Key Synthetic Parameters for Triazole Derivatives

ParameterOptimal ConditionReference
Reaction Time12–18 hours (reflux)
SolventDMSO or ethanol with acetic acid
Purification MethodCrystallization (water-ethanol)
Yield Range60–70%

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueApplicationExample from Evidence
X-ray CrystallographyBond angles, packing structure
¹H/¹³C NMRFunctional group confirmation
Melting Point AnalysisPurity assessment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.